1,1,1-Trifluoro-2-(piperidin-2-yl)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-2-(piperidin-2-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C8H14F3NO. This compound is characterized by the presence of a trifluoromethyl group and a piperidine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2-(piperidin-2-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1,1,1-Trifluoro-2-(piperidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,1,1-Trifluoro-2-(piperidin-2-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: It is involved in the design and synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound finds use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(piperidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The piperidine ring contributes to the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-(piperidin-2-yl)propan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol: This compound has a similar structure but with the piperidine ring attached at a different position, leading to variations in its chemical and biological properties.
1,1,1-Trifluoro-2-methylpropan-2-ol: Lacks the piperidine ring, resulting in different reactivity and applications.
1,1,1-Trifluoro-3-(piperidin-2-yl)propan-2-ol: Another structural isomer with distinct properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H14F3NO |
---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-piperidin-2-ylpropan-2-ol |
InChI |
InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-4-2-3-5-12-6/h6,12-13H,2-5H2,1H3 |
InChI Key |
QKQAPGVAPMLVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)(C(F)(F)F)O |
Origin of Product |
United States |
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